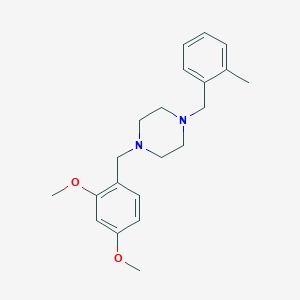
1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
Overview
Description
1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine, also known as MNPA, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, increased serotonin release, and increased expression of various neurotrophic factors. This compound has also been shown to have potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has a number of advantages for use in lab experiments, including its high potency, selectivity, and specificity for dopamine and serotonin receptors. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Future Directions
There are a number of future directions for research on 1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine, including further studies on its mechanism of action, its potential therapeutic effects in the treatment of neurological disorders, and its potential use as a tool for understanding the role of dopamine and serotonin in the brain. This compound may also have potential applications in other fields, such as drug discovery and development.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has been shown to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease and depression.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-12-5-3-8-21(23)18-25-15-13-24(14-16-25)17-20-10-6-9-19-7-2-4-11-22(19)20/h2-12H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJNYNVLWEANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)
![8-methoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896003.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896009.png)


![1-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3896035.png)
![2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzamide hydrochloride](/img/structure/B3896038.png)

![5-(3-bromobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3896049.png)
![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)

![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)
